molecular formula C19H24ClN5O5S B2997422 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872722-74-2

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2997422
CAS RN: 872722-74-2
M. Wt: 469.94
InChI Key: KPBUQHRAMUNKBA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to show different biological activities such as antibacterial and antimycobacterial activities . They can be used in the development of new drugs to combat various bacterial infections .

Anti-inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of diseases where inflammation plays a key role .

Antitumor Activity

Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor properties . They can be used in the development of new anticancer drugs .

Antidiabetic Activity

Imidazole derivatives have been reported to have antidiabetic properties . They can potentially be used in the treatment of diabetes .

Antifungal Activity

Certain imidazole derivatives have shown significant antifungal activity. For example, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent, being more effective than both fluconazole and miconazole .

Antiviral Activity

Imidazole derivatives have also shown potential as antiviral agents . They can be used in the development of new drugs to combat various viral infections .

Antioxidant Activity

Imidazole derivatives have been reported to have antioxidant properties . They can potentially be used in the treatment of diseases where oxidative stress plays a key role .

Antihelmintic Activity

Imidazole derivatives also exhibit antihelmintic properties . They can potentially be used in the treatment of helminthic infections .

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antifungal, and antiviral activities .

Future Directions

The future directions of imidazole-based compounds are promising, with ongoing research into their potential uses in various fields, including medicine and industry .

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBUQHRAMUNKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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